4-Butoxy-3-methoxy-benzaldehyde oxime

Overview

Description

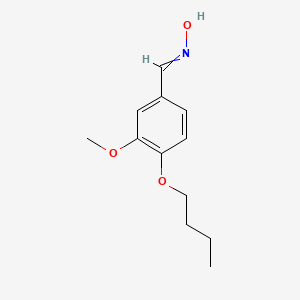

4-Butoxy-3-methoxy-benzaldehyde oxime is a substituted benzaldehyde oxime derivative characterized by a butoxy group at the 4-position and a methoxy group at the 3-position of the benzaldehyde scaffold. Oximes, in general, are functionalized compounds with a C=N-OH group, widely studied for their roles in coordination chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-3-methoxy-benzaldehyde oxime typically involves the reaction of 4-butoxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions to facilitate the formation of the oxime derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-3-methoxy-benzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

Reduction: The oxime can be reduced to amines using reducing agents like sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are used under controlled conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Organic Synthesis

4-Butoxy-3-methoxy-benzaldehyde oxime serves as an important building block in the synthesis of more complex organic molecules. Its functional groups enable it to undergo various reactions such as:

- Nucleophilic Substitution : It can participate in nucleophilic substitution reactions, which are essential for forming new carbon-carbon bonds.

- Oxidation and Reduction : The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols, facilitating the synthesis of diverse derivatives.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in drug development. Notable applications include:

- Anticancer Activity : Studies have shown that derivatives of benzaldehyde oximes exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the oxime structure have been linked to enhanced activity against human lung adenocarcinoma cells .

- Enzyme Inhibition : Research indicates that this compound can inhibit cholinesterases, enzymes involved in neurotransmitter regulation. This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against several bacterial strains. Structure-activity relationship studies suggest that modifications to the benzaldehyde oxime structure can enhance its inhibitory effects on bacterial growth, indicating potential applications in developing new antimicrobial agents.

Insect Growth Regulation

Research involving insect models has shown that derivatives of this compound can act as insect growth regulators. Specific formulations have resulted in significant growth deformities in pests at low dosages, suggesting their utility in pest control strategies .

Case Studies and Experimental Data

Mechanism of Action

The mechanism of action of 4-Butoxy-3-methoxy-benzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound’s ability to undergo redox reactions suggests its potential involvement in oxidative stress pathways and its use as an antioxidant .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituted benzaldehyde oximes exhibit distinct physicochemical properties depending on the position and nature of their substituents. Key comparisons include:

Key Observations :

- Hydrophobicity : The butoxy group in this compound enhances lipophilicity compared to smaller substituents (e.g., methoxy or hydroxy groups in 2-hydroxy-3-methoxybenzaldehyde oxime) .

- Thermal Stability : Oximes with extensive hydrogen-bond networks (e.g., tetrazole-linked compounds) exhibit higher decomposition temperatures (~288.7°C) than simpler analogs. The butoxy and methoxy groups in the target compound may moderately enhance stability via steric hindrance .

Crystallographic and Spatial Comparisons

- Crystal Packing: Compounds like di(1H-tetrazol-5-yl)methanone oxime achieve stability through dense hydrogen-bonding networks, whereas alkoxy-substituted benzaldehyde oximes (e.g., 4-butoxy-3-methoxy derivative) likely adopt less dense packing due to bulky substituents .

- Stereochemical Variants : (E)- and (Z)-isomerism in oximes (e.g., (E)-4-methoxybenzaldoxime) influences dipole moments and solubility. The butoxy group in the target compound may restrict rotational freedom, favoring a specific isomeric form .

Reactivity and Functionalization

- Nucleophilic Addition : The oxime group (-CH=N-OH) in this compound can participate in condensation reactions, similar to 3-bromobenzaldehyde oxime, but with altered kinetics due to steric and electronic effects of substituents .

- Coordination Chemistry : Methoxy and butoxy groups may act as weak ligands in metal complexes, though their bulkiness could limit coordination compared to smaller oximes like 2-hydroxy-3-methoxybenzaldehyde oxime .

Biological Activity

4-Butoxy-3-methoxy-benzaldehyde oxime, with the chemical formula CHNO and CAS number 2411-34-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a butoxy group and a methoxy group attached to a benzaldehyde moiety, which is converted into an oxime. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that oxime derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 2 µg/mL |

| This compound | Escherichia coli | 4 µg/mL |

| Related Oxime Derivative | Pseudomonas aeruginosa | 3 µg/mL |

Anticancer Properties

Studies have demonstrated that oxime derivatives can exhibit antiproliferative effects against various cancer cell lines. For example, a study screened several compounds against 60 different cancer cell lines, revealing that certain derivatives showed significant cytotoxicity.

Case Study: Anticancer Screening

In a study published in ACS Omega, synthesized compounds derived from benzaldehyde oximes were tested against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that some derivatives, including those structurally related to this compound, inhibited cell proliferation effectively at concentrations as low as 10 µM .

Anti-inflammatory Activity

The anti-inflammatory potential of oxime compounds has also been investigated. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or by blocking inflammatory mediators such as COX enzymes.

Table 2: Anti-inflammatory Effects of Oxime Compounds

| Compound Name | Inflammatory Model | Effect Observed |

|---|---|---|

| This compound | Lipopolysaccharide-induced | Reduced TNF-α levels by 50% |

| Related Oxime Derivative | Carrageenan-induced paw edema | Decreased edema by 40% |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. For antimicrobial activity, it may inhibit enzymes critical for bacterial cell wall synthesis. In cancer cells, it could induce apoptosis through the activation of caspases or by disrupting mitochondrial function. The anti-inflammatory effects are likely mediated through the inhibition of NF-κB signaling pathways.

Q & A

Basic Question: What are the standard protocols for synthesizing 4-butoxy-3-methoxy-benzaldehyde oxime, and how is its purity confirmed?

Methodological Answer:

The synthesis typically involves condensing 4-butoxy-3-methoxy-benzaldehyde with hydroxylamine hydrochloride under alkaline conditions (e.g., sodium hydroxide in ethanol/water). The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, forming the oxime . Post-synthesis purification involves recrystallization using solvents like ethanol or ethyl acetate. Purity is confirmed via:

- HPLC (retention time comparison to standards).

- NMR Spectroscopy : Distinct signals for the oxime proton (~8.5–9.5 ppm, broad) and methoxy/butoxy groups (~3.5–4.0 ppm) .

- Melting Point Analysis : Sharp, reproducible melting points indicate high purity.

Advanced Question: How can computational modeling predict hydrogen-bonding interactions and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model hydrogen-bonding networks and reactive sites:

- Hydrogen Bonding : The oxime (-NOH) group acts as both donor and acceptor, forming intramolecular bonds with methoxy oxygen or intermolecular interactions in crystal lattices .

- Reactivity : Frontier molecular orbital analysis (HOMO-LUMO gaps) identifies nucleophilic/electrophilic regions. For example, the oxime nitrogen is susceptible to electrophilic attacks, while the aromatic ring participates in substitution reactions .

- Solubility Predictions : Topological polar surface area (TPSA) calculations (~41.8 Ų) correlate with solubility in polar aprotic solvents like DMSO .

Basic Question: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

Referencing safety data sheets (SDS) and experimental guidelines:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Question: How are contradictions in crystallographic data resolved during structural refinement of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) data refinement using SHELXL addresses challenges:

- Disorder Modeling : Flexible butoxy chains often exhibit positional disorder. Partial occupancy refinement and restraints (e.g., DFIX, SIMU) stabilize thermal parameters .

- Hydrogen Bond Ambiguities : Difference Fourier maps and Hirshfeld surface analysis distinguish true hydrogen bonds from noise .

- Validation Tools : CheckCIF/PLATON flags outliers (e.g., bond-length mismatches), guiding manual corrections .

Basic Question: How is the oxime functional group characterized spectroscopically in this compound?

Methodological Answer:

- IR Spectroscopy : A strong absorption band at ~3200–3400 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (C=N stretch) confirms oxime formation .

- ¹³C NMR : The carbonyl carbon (C=O, ~190 ppm in aldehyde) disappears, replaced by a C=N signal at ~150–160 ppm .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weight (e.g., 265.3 g/mol) .

Advanced Question: What mechanistic insights exist for intramolecular oxime transfer reactions involving this compound?

Methodological Answer:

Studies on acetone oxime analogs reveal:

- Water-Mediated Pathways : Hydrolysis of oxime to regenerate the aldehyde is pH-dependent, with acid catalysis accelerating the process .

- Tautomerization : Syn-anti isomerization of the oxime group influences reactivity. Kinetic studies (UV-Vis monitoring) show activation barriers (~60–80 kJ/mol) for tautomer interconversion .

- Nucleophilic Additions : The oxime nitrogen reacts with electrophiles (e.g., acyl chlorides) to form imidates, monitored via in situ NMR .

Properties

IUPAC Name |

(NE)-N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-4-7-16-11-6-5-10(9-13-14)8-12(11)15-2/h5-6,8-9,14H,3-4,7H2,1-2H3/b13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECLEGUQTFXNDS-UKTHLTGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=NO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=C(C=C(C=C1)/C=N/O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.